2-Bromo-4-(5-chloro-2-methoxy-phenyl)-thiazole
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Overview
Description
2-Bromo-4-(5-chloro-2-methoxy-phenyl)-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine, chlorine, and methoxy substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(5-chloro-2-methoxy-phenyl)-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxy-aniline and 2-bromo-thiazole.
Formation of Intermediate: The aniline derivative undergoes a bromination reaction to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate is then subjected to cyclization with thioamide to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis, ensuring high purity and yield.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(5-chloro-2-methoxy-phenyl)-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling: Palladium catalysts (Pd) in the presence of bases like triethylamine (Et3N).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl or diaryl compounds.
Scientific Research Applications
2-Bromo-4-(5-chloro-2-methoxy-phenyl)-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(5-chloro-2-methoxy-phenyl)-thiazole depends on its interaction with molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(5-chloro-2-methoxy-phenyl)-oxazole
- 2-Bromo-4-(5-chloro-2-methoxy-phenyl)-imidazole
- 2-Bromo-4-(5-chloro-2-methoxy-phenyl)-pyrrole
Comparison
- Structural Differences : The presence of different heteroatoms (oxygen, nitrogen) in the ring structure.
- Reactivity : Variations in reactivity due to the different electronic effects of the substituents.
- Applications : While similar compounds may have overlapping applications, their unique structures can lead to distinct biological activities and industrial uses.
Properties
IUPAC Name |
2-bromo-4-(5-chloro-2-methoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNOS/c1-14-9-3-2-6(12)4-7(9)8-5-15-10(11)13-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZDNFHYHMKRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CSC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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